4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research has explored the synthesis and reactivity of thiophene derivatives in the field of heterocyclic chemistry. Thiophenylhydrazonoacetates have been used to synthesize various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the versatility of thiophene compounds in chemical synthesis (Mohareb et al., 2004).
Coordination Polymers and Ligand Conformation
Studies on dipyridyl ligands, including those with thiophene components, have led to the development of copper(II) and silver(I) coordination polymers. These polymers exhibit diverse structural forms based on the conformation of the ligand, which can be influenced by the presence of thiophene units (Yeh et al., 2008).
Anticonvulsant Properties
Thiophene derivatives have been investigated for their potential anticonvulsant properties. The crystal structures of certain anticonvulsant enaminones, which include thiophene-3-carboxamide derivatives, have been determined, providing insights into their pharmaceutical potential (Kubicki et al., 2000).
Electrochromic Materials
Thiophene derivatives have been synthesized and evaluated for use in electrochromic devices. These materials, such as those derived from 4-methyl-thiophen-2-yl compounds, have shown promise for applications in smart windows and displays due to their color-changing properties under electrical influence (Variş et al., 2006).
Anticancer Activity
Research has also focused on the synthesis of thiophene derivatives, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, for their potential anticancer activity. These compounds have been tested for cytotoxicity against various cell lines, indicating their potential in cancer therapy (Atta & Abdel‐Latif, 2021).
Antimicrobial Properties
Some thiophene-3-carboxamide derivatives have been identified for their antibacterial and antifungal activities. These compounds show promise in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Vasu et al., 2003).
Mechanism of Action
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-15(21-9-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-10-13/h2-6,8-10H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSSESSAWSDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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